Exclusive Formation by Human CYP3A4: 2-exo-Hydroxy-1,8-cineole as the Single Enzymatic Oxidation Product of 1,8-Cineole in Human Liver Microsomes
In human liver microsomes, 1,8-cineole is oxidized exclusively to 2-exo-hydroxy-1,8-cineole; no 2-endo, 3-exo, 3-endo, or 2-oxo products are detectable. The kinetic parameters for this CYP3A4-catalyzed reaction were determined using human liver microsomal sample HL-104 [1]. By contrast, the 1,4-cineole analog yields 2-exo-hydroxy-1,4-cineole as its principal product under the same conditions, but with distinct kinetics and a different P450 isoform contribution profile [2]. The 2-endo epimer is not formed by any human P450 isoform; it is exclusively a microbial biotransformation product [3].
| Evidence Dimension | Substrate specificity and enzymatic kinetics of 1,8-cineole 2-hydroxylation by human liver microsomes (CYP3A4) |
|---|---|
| Target Compound Data | Km = 50 µM; Vmax = 91 nmol/min/nmol P450 (human liver microsomes, sample HL-104); exclusive 2-exo product formation |
| Comparator Or Baseline | 1,8-Cineole (parent substrate): fully consumed; 2-endo-hydroxy-1,8-cineole: not formed by human P450 enzymes; 1,4-cineole: oxidized by CYP3A4 but with different regioselectivity and a separate EC classification (EC 1.14.14.133) |
| Quantified Difference | 100% regioselectivity for the 2-exo position; 1,8-cineole oxidation rate ranks among the highest reported CYP3A4 substrates |
| Conditions | Human liver microsomal incubations; NADPH-fortified; product analysis by GC/MS; kinetic constants derived from Michaelis-Menten fitting |
Why This Matters
For drug metabolism and pharmacokinetic (DMPK) studies, 2-exo-hydroxy-1,8-cineole is the only authentic metabolite standard that enables accurate CYP3A4 activity probing; any other isomer would produce false-negative or false-positive results in enzyme activity correlation panels.
- [1] Miyazawa M, Shindo M, Shimada T. Oxidation of 1,8-cineole, the monoterpene cyclic ether originated from Eucalyptus polybractea, by cytochrome P450 3A enzymes in rat and human liver microsomes. Drug Metab Dispos. 2001 Feb;29(2):200-5. PMID: 11159812. View Source
- [2] Miyazawa M, Shindo M, Shimada T. Oxidation of 1,4-cineole, a monoterpene cyclic ether, by cytochrome P450 3A enzymes in rat and human liver microsomes. Drug Metab Dispos. 2002 Feb;30(2):170-4. View Source
- [3] Miyazawa M, Hashimoto Y. Biotransformation of 1,8-cineole by human liver microsomes. Nat Prod Lett. 2001;15(4):275-80. PMID: 11547423. View Source
